molecular formula C16H11F5O3S B12607668 Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- CAS No. 648957-11-3

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-

Cat. No.: B12607668
CAS No.: 648957-11-3
M. Wt: 378.3 g/mol
InChI Key: ZVTZRZHCNNPSKV-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- is a complex organic compound with the molecular formula C16H11F5O3S This compound is characterized by the presence of a benzaldehyde core substituted with two methoxy groups and a pentafluorophenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- typically involves a multi-step processThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pentafluorophenylmethylthio group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- is unique due to the presence of the pentafluorophenylmethylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

648957-11-3

Molecular Formula

C16H11F5O3S

Molecular Weight

378.3 g/mol

IUPAC Name

2,5-dimethoxy-4-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]benzaldehyde

InChI

InChI=1S/C16H11F5O3S/c1-23-9-4-11(10(24-2)3-7(9)5-22)25-6-8-12(17)14(19)16(21)15(20)13(8)18/h3-5H,6H2,1-2H3

InChI Key

ZVTZRZHCNNPSKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)SCC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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